N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, coupled with a diethylaminoethyl side chain. The hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS.ClH/c1-6-19(7-2)8-9-20(14(5)21)17-18-15-11-12(3)10-13(4)16(15)22-17;/h10-11H,6-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRCTSCDTNPCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride (CAS Number: 1217016-09-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.9 g/mol. The compound features a benzothiazole moiety, which is known for its extensive biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds containing benzothiazole exhibit significant activity against various bacterial and fungal strains. The presence of the diethylamino group in this compound may enhance its membrane permeability, thus improving its efficacy against microbial pathogens .
Anti-inflammatory Effects
Benzothiazole derivatives have also been linked to anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property may be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of related benzothiazole derivatives found that certain substitutions on the benzothiazole ring significantly enhanced activity against MCF-7 and HCT-116 cell lines. These findings suggest that this compound may similarly exhibit potent anticancer properties due to its structural characteristics .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Receptors : The compound's structure allows it to interact effectively with various biological receptors, similar to nucleic acid bases.
- Induction of Apoptosis : Like other benzothiazole derivatives, it may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Inhibition of Enzymatic Activity : The anti-inflammatory effects are likely mediated by the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
Scientific Research Applications
Basic Information
- Chemical Formula : C15H23N3S
- Molecular Weight : 277.430 g/mol
- CAS Number : 1105188-31-5
Structure
The compound features a benzothiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. The diethylaminoethyl group enhances its solubility and bioavailability.
Medicinal Chemistry
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride has been investigated for its potential as an antitumor agent . The benzothiazole structure is often associated with anticancer properties due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
A study exploring the anticancer properties of benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its diethylamino group may provide neuroprotective effects.
Case Study: Neuroprotective Effects
Research indicates that benzothiazole derivatives can modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. In vitro studies have shown that these compounds can enhance cognitive function in animal models .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the benzothiazole ring is often correlated with activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial activity of related benzothiazole compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with pharmacologically and agrochemically relevant analogs, focusing on structural motifs, applications, and physicochemical properties.
Structural and Functional Comparisons
Table 1: Key Features of Comparable Acetamide Derivatives
Key Observations:
Aromatic Core Variations: The target compound’s benzothiazole ring distinguishes it from the dimethylphenyl group in Lidocaine and the diethylphenyl groups in herbicides like alachlor. The chloro substituent in agrochemical analogs (e.g., alachlor) contributes to herbicidal activity by interfering with plant-specific metabolic pathways, a feature absent in the target compound .
Side Chain Modifications: The diethylaminoethyl group in both the target compound and Lidocaine enhances solubility via protonation in physiological environments, a design strategy critical for rapid drug absorption . Herbicidal analogs like pretilachlor incorporate alkoxy chains (e.g., propoxyethyl) to optimize lipophilicity for plant membrane penetration .
Salt Form and Bioavailability :
- The hydrochloride salt form of the target compound and Lidocaine contrasts with the neutral agrochemicals, underscoring divergent applications (pharmaceutical vs. agricultural).
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Benzothiazoles are prone to hepatic oxidation and conjugation, whereas phenyl-containing analogs like Lidocaine undergo hydrolysis and N-deethylation. Such differences may lead to distinct metabolite profiles and toxicity risks .
- Synthetic Complexity : The benzothiazole core in the target compound may require multi-step synthesis compared to simpler phenyl or thienyl derivatives, impacting scalability and cost .
Preparation Methods
Synthesis of 5,7-Dimethylbenzothiazol-2-amine
The benzothiazole scaffold is typically synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide or thiourea derivatives. For example, Scheme 1 illustrates the reaction of 2-amino-4,6-dimethylthiophenol with cyanogen bromide in ethanol under reflux, yielding 5,7-dimethylbenzothiazol-2-amine with >85% purity. Alternative routes employ microwave-assisted cyclization, reducing reaction times from 24 hours to 30 minutes.
Key Reaction Parameters
Alkylation with 2-(Diethylamino)ethyl Chloride
The diethylaminoethyl group is introduced via nucleophilic substitution. In Scheme 2 , 5,7-dimethylbenzothiazol-2-amine reacts with 2-(diethylamino)ethyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This step achieves moderate yields (65–70%) due to competing side reactions, necessitating careful stoichiometric control.
Optimization Insights
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Solvent Effects : DMF outperforms tetrahydrofuran (THF) and acetonitrile in minimizing byproducts.
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Base Selection : K₂CO₃ provides higher yields than triethylamine (TEA) or sodium hydride (NaH).
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Purification : Column chromatography (silica gel, ethyl acetate:hexane = 1:3) isolates the desired N-alkylated product.
Acetylation and Hydrochloride Salt Formation
The final acetylation step employs acetyl chloride in anhydrous dichloromethane (DCM) with TEA as a base (Scheme 3 ). After stirring at room temperature for 6 hours, the product is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.
Critical Data
| Parameter | Value | Source |
|---|---|---|
| Acetylating Agent | Acetyl chloride | |
| Base | Triethylamine | |
| Reaction Time | 6 hours | |
| Salt Yield | 90–92% |
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2024 study demonstrated that acetylation under microwave conditions (100°C, 300 W) completes in 15 minutes versus 6 hours conventionally, with comparable yields (88–90%).
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting with the preparation of intermediate benzothiazole derivatives. Key steps include:
- Cyclization : Formation of the benzothiazole core using sulfur-containing precursors under controlled temperatures (e.g., 60–80°C) and catalysts like ammonium persulfate .
- Amide coupling : Reaction of the benzothiazole intermediate with chloroacetamide derivatives in aprotic solvents (e.g., dichloromethane or acetonitrile) with triethylamine as a base to neutralize HCl byproducts .
- Purity optimization : Column chromatography or recrystallization in ethanol/water mixtures improves yield (reported up to 62% in analogous syntheses) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., diethylaminoethyl and dimethylbenzothiazole groups) and amide bond formation .
- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding patterns, as demonstrated in related benzothiazole-acetamide derivatives .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Initial screens should include:
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
- Enzyme inhibition studies : Fluorometric assays targeting kinases or metabolic enzymes (e.g., acetylcholinesterase) due to structural similarity to known inhibitors .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial cell wall enzymes or cancer-related kinases). For example, the diethylaminoethyl group may enhance interactions with negatively charged binding pockets .
- QSAR studies : Correlate substituent variations (e.g., dimethyl vs. dichloro on the benzothiazole ring) with activity data to identify pharmacophores .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize derivatives .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell passage number to minimize variability .
- Orthogonal validation : Confirm antimicrobial activity with both agar diffusion and time-kill assays .
- Structural analogs : Compare activity of derivatives (e.g., N-(6,7-dihydro-dioxino-benzothiazol-2-yl) analogs) to isolate the impact of specific functional groups .
Q. How does hydrolysis of the acetamide group affect the compound’s stability and bioactivity?
- Methodological Answer :
- Stability studies : Incubate the compound in buffered solutions (pH 1–9) and analyze degradation via HPLC. The diethylaminoethyl group may slow hydrolysis compared to simpler acetamides .
- Metabolite identification : LC-MS/MS to detect hydrolysis products (e.g., free benzothiazole amine) and assess their contribution to observed toxicity .
- Prodrug design : Introduce hydrolyzable protecting groups (e.g., tert-butyl esters) to modulate release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
